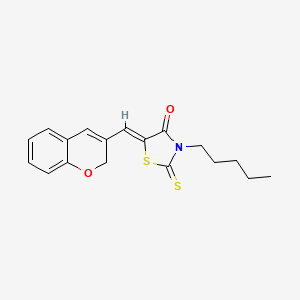
(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of chromene and thiazolidinone moieties Chromenes are known for their presence in various natural products and pharmaceutical agents, while thiazolidinones are recognized for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2H-chromen-3-carbaldehyde with 3-pentyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the chromene and thiazolidinone units.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The chromene moiety can interact with biological receptors, while the thiazolidinone unit can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2H-chromen-3-ylmethylene derivatives: These compounds share the chromene moiety and exhibit similar biological activities.
Thiazolidinone derivatives: Compounds with the thiazolidinone structure are known for their diverse biological activities.
Uniqueness
(5Z)-5-(2H-chromen-3-ylmethylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of chromene and thiazolidinone moieties, which allows it to interact with multiple biological targets and exhibit a broad range of activities. This dual functionality distinguishes it from other compounds with only one of these moieties.
Properties
Molecular Formula |
C18H19NO2S2 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19NO2S2/c1-2-3-6-9-19-17(20)16(23-18(19)22)11-13-10-14-7-4-5-8-15(14)21-12-13/h4-5,7-8,10-11H,2-3,6,9,12H2,1H3/b16-11- |
InChI Key |
YFDKBZAOKAAIAZ-WJDWOHSUSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















